molecular formula C18H14ClNO3 B2653034 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde CAS No. 712324-41-9

2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde

Cat. No.: B2653034
CAS No.: 712324-41-9
M. Wt: 327.76
InChI Key: VTVGLORWDPELFX-UHFFFAOYSA-N
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Description

2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde is a chemical compound that features a quinoline ring system, which is known for its significant biological and pharmaceutical properties. The compound is characterized by the presence of a chloroquinoline moiety linked to a benzaldehyde group through an oxyethoxy bridge. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-(2-bromoethoxy)benzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction conditions usually involve refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzoic acid.

    Reduction: 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzyl alcohol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde is not fully elucidated. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to DNA or proteins, inhibiting enzymes, or disrupting cellular processes. The specific pathways and targets would depend on the biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloroquinolin-8-yl)oxy]benzaldehyde
  • 2-{2-[(5-Chloroquinolin-8-yl)oxy]ethoxy}benzaldehyde

Uniqueness

2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde is unique due to its specific structural features, such as the oxyethoxy linkage and the presence of both a quinoline and benzaldehyde moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[2-(5-chloroquinolin-8-yl)oxyethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-15-7-8-17(18-14(15)5-3-9-20-18)23-11-10-22-16-6-2-1-4-13(16)12-21/h1-9,12H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVGLORWDPELFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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